
Metildigoxin
Übersicht
Beschreibung
Metildigoxin is a cardiac glycoside, a type of drug used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat). It is closely related to digoxin, differing only by an O-methyl group on the terminal monosaccharide . This compound is known for its ability to increase the force of myocardial contraction, making it a valuable therapeutic agent in managing heart conditions .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
The pharmacokinetics of metildigoxin have been studied extensively. Research indicates that its clearance can be influenced by various patient characteristics including age, body weight, serum creatinine levels, and coadministration with other medications like spironolactone . In patients with liver dysfunction, this compound levels can be significantly elevated compared to healthy individuals .
Scientific Research Applications
This compound has several notable applications in scientific research:
- Clinical Medicine : It is primarily used in the treatment of congestive heart failure and cardiac arrhythmias. Studies have demonstrated its effectiveness in improving cardiac function and reducing symptoms associated with heart failure .
- Analytical Chemistry : this compound serves as a reference compound in developing new analytical methods for measuring digitalis glycosides in biological samples. For instance, solid-phase extraction followed by liquid chromatography-tandem mass spectrometry has been employed to analyze this compound levels in whole blood .
- Pharmacokinetic Studies : Researchers utilize this compound to understand drug interactions and dosing regimens through population pharmacokinetic models. These studies help tailor individual patient treatments based on their specific metabolic profiles .
Efficacy in Heart Failure
A double-blind study compared the efficacy of this compound with digoxin in patients with congestive heart failure. Both drugs were found to be similarly effective after two weeks of treatment, indicating that this compound may serve as a viable alternative to digoxin without significant differences in therapeutic outcomes .
Pharmacokinetic Variability
A study utilizing therapeutic drug monitoring data analyzed the pharmacokinetics of this compound across various demographics. The findings revealed significant interindividual variability in drug clearance rates, underscoring the importance of personalized medicine approaches when prescribing this medication .
Data Tables
Application Area | Description |
---|---|
Clinical Medicine | Treatment for congestive heart failure and arrhythmias |
Analytical Chemistry | Reference compound for developing analytical methods for digitalis glycosides |
Pharmacokinetics | Studies on drug interactions and dosing regimens using population pharmacokinetic models |
Study Type | Findings |
---|---|
Double-Blind Comparison | This compound showed similar efficacy to digoxin in treating heart failure |
Pharmacokinetic Analysis | Clearance rates vary significantly among patients based on age, weight, and co-medications |
Wirkmechanismus
Target of Action
Metildigoxin is a cardiac glycoside . Its primary targets are the cells of the heart, specifically the myocardium, which is the muscle tissue responsible for heart contractions . The drug is used in the treatment of acute and chronic heart failure .
Mode of Action
The inhibition results in an increase in intracellular sodium levels, which then leads to a rise in intracellular calcium via the sodium-calcium exchange mechanism. The increased intracellular calcium gives a positive inotropic effect, increasing the force of myocardial contractions .
Biochemical Pathways
Cardiac glycosides like this compound generally affect the sodium-potassium atpase pathway, leading to increased intracellular calcium concentrations and stronger heart contractions .
Pharmacokinetics
Studies have shown that in patients with cirrhosis, the digoxin levels were significantly higher when treated with this compound compared to healthy volunteers . This suggests that liver function can significantly impact the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is the strengthening of heart contractions, which can help improve blood circulation in patients with heart failure . This is achieved through the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular calcium and stronger myocardial contractions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver function can significantly impact the pharmacokinetics of this compound . Therefore, conditions such as cirrhosis that affect liver function can alter the drug’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Metildigoxin plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the sodium/potassium-transporting ATPase subunit alpha-1, a transporter protein . This interaction inhibits the sodium-potassium pump, leading to an increase in intracellular sodium levels. Consequently, this promotes calcium influx via the sodium-calcium exchanger, enhancing cardiac contractility.
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it increases the force of contraction by elevating intracellular calcium levels . This compound also influences cell signaling pathways, particularly those involved in calcium homeostasis. Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of specific transcription factors and enzymes involved in energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sodium/potassium-transporting ATPase . This binding inhibits the pump’s activity, leading to an increase in intracellular sodium levels. The elevated sodium levels, in turn, drive calcium influx through the sodium-calcium exchanger, resulting in increased intracellular calcium concentrations. This cascade of events enhances cardiac contractility and improves heart function in patients with heart failure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over prolonged periods . Long-term studies have shown that this compound maintains its efficacy in enhancing cardiac contractility, although its potency may decrease with extended exposure. Additionally, in vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular function, particularly in cardiac cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound improves cardiac function without significant adverse effects . At higher doses, it can induce toxic effects, including arrhythmias and cardiac toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at certain concentrations, and further increases in dosage lead to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a cardiac glycoside . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and elimination. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its therapeutic effects and potential toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function . It is primarily localized in the cytoplasm and interacts with the sodium/potassium-transporting ATPase on the plasma membrane. This localization is essential for its inhibitory effects on the pump and subsequent enhancement of cardiac contractility. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Metildigoxin beinhaltet die Methylierung von Digoxin. Dieser Prozess beinhaltet typischerweise die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat unter basischen Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid oder Dimethylsulfoxid durchgeführt, wobei eine Base wie Kaliumcarbonat oder Natriumhydrid die Methylierung erleichtert .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Metildigoxin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Diese Reaktion wird typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt.
Reduktion: Reduktionsreaktionen von this compound sind seltener, können aber mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Die Methylgruppe an this compound kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid.
Lösungsmittel: Dimethylformamid, Dimethylsulfoxid.
Basen: Kaliumcarbonat, Natriumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Metaboliten von this compound, die weiter auf ihre pharmakologischen Eigenschaften hin untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Digoxin: Differing only by an O-methyl group, digoxin is another cardiac glycoside with similar therapeutic effects.
Digitoxin: Another cardiac glycoside with a longer half-life compared to metildigoxin and digoxin.
Lanatoside C: A precursor to digoxin, used in the synthesis of cardiac glycosides.
Uniqueness of this compound: this compound’s unique feature is the presence of the O-methyl group, which slightly alters its pharmacokinetic properties compared to digoxin. This modification can affect its absorption, distribution, metabolism, and excretion, making it a distinct compound in the class of cardiac glycosides .
Biologische Aktivität
Metildigoxin, a digitalis glycoside, is primarily indicated for the treatment of acute and chronic heart failure. It exhibits significant biological activity through its mechanism of action, which primarily involves the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium and calcium levels in cardiac myocytes. This results in enhanced myocardial contractility and improved cardiac output.
This compound works by binding to the Na+/K+ ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases intracellular sodium concentrations, which indirectly promotes calcium influx via the sodium-calcium exchanger. This mechanism enhances cardiac contractility (positive inotropic effect), making it beneficial for patients with heart failure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively. It is characterized by:
- Absorption : this compound can be administered orally or intravenously.
- Distribution : It has a large volume of distribution due to its lipophilic nature.
- Elimination : The compound is primarily eliminated through renal pathways, with clearance influenced by patient demographics such as age and renal function .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Average Weight | 794.976 g |
Chemical Formula | C42H66O14 |
Route of Administration | PO/IV |
Elimination Half-life | Approximately 24 hours |
Clearance Influencers | Age, weight, serum creatinine |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in managing heart failure symptoms. A notable study utilized therapeutic drug monitoring data to assess its effectiveness and dosing regimens among hospitalized patients. The study indicated that this compound maintained therapeutic serum levels that correlated with improved clinical outcomes .
Case Studies
-
Case Study on Heart Failure Management :
- Patient Profile : 65-year-old female with chronic heart failure.
- Treatment Regimen : Initiated on this compound 0.125 mg daily.
- Outcome : Significant improvement in ejection fraction from 30% to 45% over six months.
-
Adverse Effects Observed :
- A retrospective analysis indicated that prolonged use of digoxin (the parent compound) might increase the risk of invasive breast cancer in postmenopausal women. While specific data on this compound's oncogenic potential is limited, caution is advised when prescribing it alongside other medications .
Comparative Efficacy with Other Digitalis Glycosides
This compound's efficacy can be compared to other digitalis glycosides like digoxin and ouabain:
Table 2: Comparative Efficacy of Digitalis Glycosides
Compound | Route | IC50 (μM) | Maximal Response | Mechanism of Action |
---|---|---|---|---|
This compound | PO/IV | 0.24 | -110.90 | Na+/K+ ATPase inhibition |
Digoxin | PO/IV | 0.19 | -111.40 | Na+/K+ ATPase inhibition |
Ouabain | IV | 0.08 | -110.64 | Na+/K+ ATPase inhibition |
Eigenschaften
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMSDVSVHDVGT-PEQKVOOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023294 | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30685-43-9 | |
Record name | Methyldigoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metildigoxin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metildigoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metildigoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METILDIGOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.